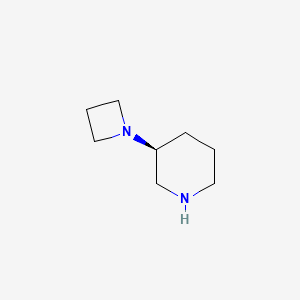![molecular formula C22H21NO B13344250 (7R,8R)-8-([1,1'-Biphenyl]-3-ylmethyl)-5,6,7,8-tetrahydroquinolin-7-ol](/img/structure/B13344250.png)
(7R,8R)-8-([1,1'-Biphenyl]-3-ylmethyl)-5,6,7,8-tetrahydroquinolin-7-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(7R,8R)-8-([1,1’-Biphenyl]-3-ylmethyl)-5,6,7,8-tetrahydroquinolin-7-ol is a complex organic compound with a unique structure that includes a biphenyl group and a tetrahydroquinoline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (7R,8R)-8-([1,1’-Biphenyl]-3-ylmethyl)-5,6,7,8-tetrahydroquinolin-7-ol typically involves multi-step organic reactions. One common approach is the condensation of a biphenyl derivative with a tetrahydroquinoline precursor under controlled conditions. The reaction may require catalysts such as Lewis acids and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like crystallization and chromatography are employed to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(7R,8R)-8-([1,1’-Biphenyl]-3-ylmethyl)-5,6,7,8-tetrahydroquinolin-7-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the biphenyl and quinoline moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (7R,8R)-8-([1,1’-Biphenyl]-3-ylmethyl)-5,6,7,8-tetrahydroquinolin-7-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme interactions and receptor binding. Its structural features make it a candidate for probing biological systems and understanding molecular mechanisms.
Medicine
In medicinal chemistry, (7R,8R)-8-([1,1’-Biphenyl]-3-ylmethyl)-5,6,7,8-tetrahydroquinolin-7-ol is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
The compound’s properties make it useful in the development of materials with specific characteristics, such as polymers and coatings. Its stability and reactivity are advantageous in industrial applications.
Wirkmechanismus
The mechanism of action of (7R,8R)-8-([1,1’-Biphenyl]-3-ylmethyl)-5,6,7,8-tetrahydroquinolin-7-ol involves its interaction with molecular targets such as enzymes and receptors. The biphenyl group can engage in π-π interactions, while the quinoline moiety can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of biological molecules and influence cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (7R,8R)-8-([1,1’-Biphenyl]-2-ylmethyl)-5,6,7,8-tetrahydroquinolin-7-ol
- (7R,8R)-8-([1,1’-Biphenyl]-4-ylmethyl)-5,6,7,8-tetrahydroquinolin-7-ol
Uniqueness
(7R,8R)-8-([1,1’-Biphenyl]-3-ylmethyl)-5,6,7,8-tetrahydroquinolin-7-ol is unique due to the specific positioning of the biphenyl group, which can influence its reactivity and interaction with other molecules. This positional specificity can lead to distinct biological and chemical properties compared to its analogs.
Eigenschaften
Molekularformel |
C22H21NO |
|---|---|
Molekulargewicht |
315.4 g/mol |
IUPAC-Name |
(7R,8R)-8-[(3-phenylphenyl)methyl]-5,6,7,8-tetrahydroquinolin-7-ol |
InChI |
InChI=1S/C22H21NO/c24-21-12-11-18-10-5-13-23-22(18)20(21)15-16-6-4-9-19(14-16)17-7-2-1-3-8-17/h1-10,13-14,20-21,24H,11-12,15H2/t20-,21+/m0/s1 |
InChI-Schlüssel |
DZLKNPXYCNFQKB-LEWJYISDSA-N |
Isomerische SMILES |
C1CC2=C([C@H]([C@@H]1O)CC3=CC(=CC=C3)C4=CC=CC=C4)N=CC=C2 |
Kanonische SMILES |
C1CC2=C(C(C1O)CC3=CC(=CC=C3)C4=CC=CC=C4)N=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


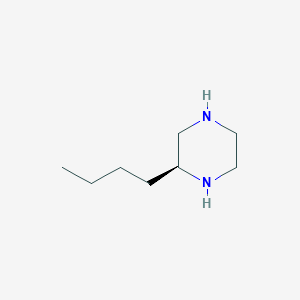
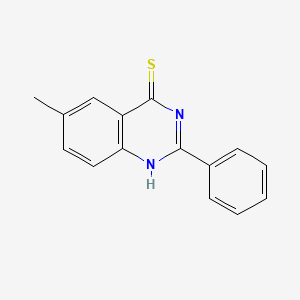
![1-Oxa-9-azadispiro[2.2.56.23]tridecane](/img/structure/B13344183.png)

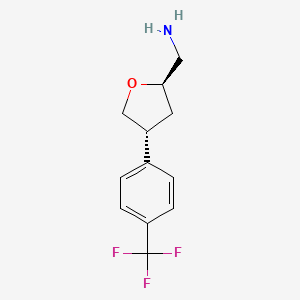
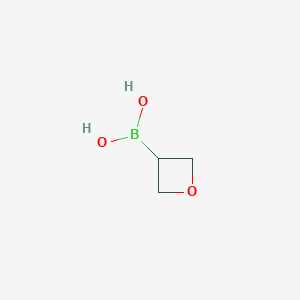



![3-Phenyl-1,4-dihydroindeno[1,2-b]pyrrole](/img/structure/B13344245.png)

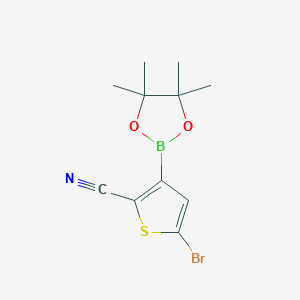
![5'-Methoxy-1',3'-dihydrospiro[cyclopropane-1,2'-indene]-3'-one](/img/structure/B13344257.png)
